molecular formula C15H12ClF2NO2 B5818141 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide

2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide

Cat. No.: B5818141
M. Wt: 311.71 g/mol
InChI Key: GXBDKTONHDTPKD-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide is an organic compound that features a chlorophenyl group and a difluoromethoxyphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide typically involves the reaction of 4-chloroaniline with 2-(difluoromethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group of the acetamide, potentially converting it to an amine.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).

Major Products Formed:

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the development of agrochemicals, such as herbicides or insecticides, due to its potential biological activity.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The presence of the chlorophenyl and difluoromethoxyphenyl groups can enhance its binding affinity and specificity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

    2-(4-Chlorophenyl)acetamide: Shares the chlorophenyl group but lacks the difluoromethoxyphenyl group.

    2,4-Dichlorophenoxyacetic acid: Contains a chlorophenyl group and is used as a herbicide.

    2,2,2-Trifluoroethyl difluoromethyl ether: Contains fluorine atoms but differs in structure and application.

Uniqueness: 2-(4-Chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide is unique due to the combination of the chlorophenyl and difluoromethoxyphenyl groups, which can confer specific chemical and biological properties. This combination can enhance its binding affinity to certain biological targets and increase its stability under various conditions.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF2NO2/c16-11-7-5-10(6-8-11)9-14(20)19-12-3-1-2-4-13(12)21-15(17)18/h1-8,15H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXBDKTONHDTPKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CC2=CC=C(C=C2)Cl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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